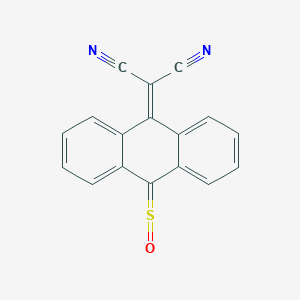
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- is a complex organic compound characterized by its unique structure, which includes a sulfinyl group attached to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- typically involves multi-step organic reactions. One common method includes the Diels-Alder cycloaddition reaction, where enantiopure sulfinyl-substituted dienes react with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to sulfone under specific conditions.
Reduction: Reduction reactions can convert the sulfinyl group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction results in sulfide derivatives.
Scientific Research Applications
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- involves its interaction with molecular targets through its sulfinyl and anthracene moieties. These interactions can modulate biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 10-sulfinyl-anthracen-9-one
- 4-Phenyl-10-sulfinyl-9(10H)-anthracenone
Uniqueness
Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Properties
CAS No. |
183486-71-7 |
|---|---|
Molecular Formula |
C17H8N2OS |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(10-sulfinylanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H8N2OS/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H |
InChI Key |
ZSSVDFNNSBPFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
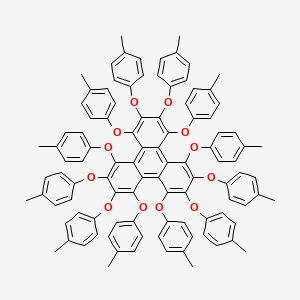
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
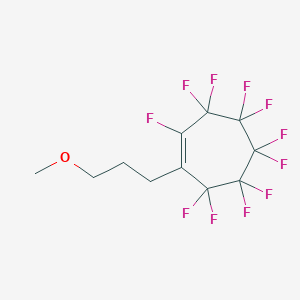

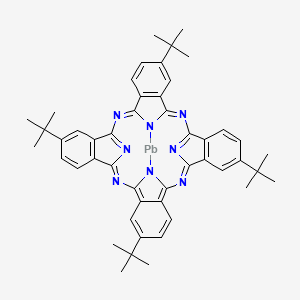
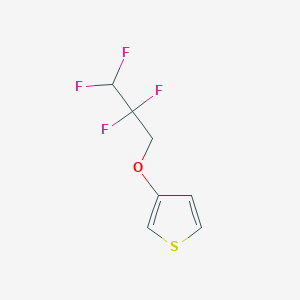
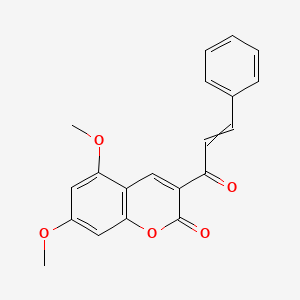
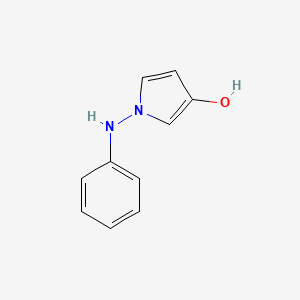
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
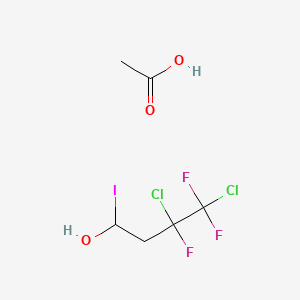
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
